molecular formula C13H20O B12604127 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol CAS No. 648414-21-5

4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol

Katalognummer: B12604127
CAS-Nummer: 648414-21-5
Molekulargewicht: 192.30 g/mol
InChI-Schlüssel: KXIPHHMDLFVCFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol is an organic compound characterized by its unique structure, which includes multiple double bonds and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the reaction of appropriate alkenes with specific catalysts under controlled conditions to form the tetraen structure. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the correct formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or aldehydes, while reduction can yield alkanes .

Wissenschaftliche Forschungsanwendungen

4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications and research studies .

Eigenschaften

CAS-Nummer

648414-21-5

Molekularformel

C13H20O

Molekulargewicht

192.30 g/mol

IUPAC-Name

4,6,8-trimethyldeca-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C13H20O/c1-5-11(2)9-13(4)10-12(3)7-6-8-14/h5-7,9-10,14H,8H2,1-4H3

InChI-Schlüssel

KXIPHHMDLFVCFJ-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C)C=C(C)C=C(C)C=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.